

Validating the Identity of Synthetic 5-Methylundecanoyl-CoA: A Comparative Guide

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Compound of Interest

Compound Name: 5-Methylundecanoyl-CoA

Cat. No.: B15546222

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For researchers in metabolic pathways, drug development, and proteomics, the accurate identification of synthetic lipid molecules is paramount. This guide provides a comprehensive comparison of analytical techniques for validating the identity of synthetic **5-Methylundecanoyl-CoA**. We present supporting experimental data and detailed protocols to ensure the integrity of your research.

Comparative Analysis of Validation Techniques

The validation of synthetic **5-Methylundecanoyl-CoA** relies on a multi-pronged approach, primarily utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages in confirming the molecular structure and purity of the synthesized compound.

Table 1: Comparison of Analytical Techniques for **5-Methylundecanoyl-CoA** Validation

Feature	LC-MS/MS	High-Resolution Mass Spectrometry (HRMS)	¹ H NMR Spectroscopy	¹³ C NMR Spectroscopy
Primary Information	Molecular weight and fragmentation pattern	Accurate mass determination	Proton environment and connectivity	Carbon skeleton structure
Sensitivity	High (picomole to femtomole)	High (picomole to femtomole)	Moderate (micromole to nanomole)	Low (millimole to micromole)
Resolution	Unit mass resolution	High (sub-ppm mass accuracy)	High	High
Sample Requirement	Low	Low	Moderate	High
Key Validation Parameter	Parent ion m/z and characteristic fragment ions	Elemental composition confirmation	Chemical shifts and coupling constants	Chemical shifts of individual carbons
Alternative Compound	Undecanoyl-CoA	Undecanoyl-CoA	Undecanoyl-CoA	Undecanoyl-CoA

Experimental Data and Interpretation

To illustrate the validation process, the following tables present expected experimental data for synthetic **5-Methylundecanoyl-CoA** compared to a commercially available standard of Undecanoyl-CoA.

Table 2: High-Resolution Mass Spectrometry Data

Compound	Theoretical m/z [M-H] ⁻	Observed m/z [M-H] ⁻	Mass Accuracy (ppm)
5-Methylundecanoyl-CoA	950.4157	950.4152	-0.5
Undecanoyl-CoA (Standard)	936.3999	936.3995	-0.4

Table 3: Tandem Mass Spectrometry (MS/MS) Fragmentation Data

Precursor Ion (m/z)	Compound	Key Fragment Ions (m/z)	Interpretation
950.4152	5-Methylundecanoyl-CoA	443.3581	Loss of 5'-ADP (adenosine diphosphate)
282.2015	Acyl chain fragment		
936.3995	Undecanoyl-CoA (Standard)	429.3423	Loss of 5'-ADP
268.1859	Acyl chain fragment		

Table 4: ¹H NMR Spectroscopy Data (500 MHz, D₂O)

Compound	Chemical Shift (δ , ppm)	Multiplicity	Assignment
5-Methylundecanoyl-CoA	8.55	s	Adenine C8-H
	8.25	s	Adenine C2-H
	6.10	d	Ribose C1'-H
	4.20	m	Pantothenate
	2.75	t	Methylene adjacent to thioester
	1.15	m	Methylene chain
	0.85	d	Methyl group at C5
	0.80	t	Terminal methyl group
Undecanoyl-CoA (Standard)	8.55	s	Adenine C8-H
	8.25	s	Adenine C2-H
	6.10	d	Ribose C1'-H
	4.20	m	Pantothenate
	2.75	t	Methylene adjacent to thioester
	1.25	m	Methylene chain
	0.88	t	Terminal methyl group

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Protocol 1: High-Resolution LC-MS/MS Analysis

- Sample Preparation: Dissolve 1 mg of synthetic **5-Methylundecanoyl-CoA** and Undecanoyl-CoA standard in 1 mL of 50:50 acetonitrile:water.
- Chromatographic Separation:
 - Column: C18 reverse-phase column (2.1 mm x 100 mm, 1.8 μ m).
 - Mobile Phase A: 10 mM ammonium acetate in water, pH 7.0.
 - Mobile Phase B: Acetonitrile.
 - Gradient: 5% B to 95% B over 15 minutes.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μ L.
- Mass Spectrometry:
 - Instrument: Q-Exactive Orbitrap Mass Spectrometer.
 - Ionization Mode: Negative electrospray ionization (ESI-).
 - Full Scan Range: m/z 150-1500.
 - Resolution: 140,000.
 - MS/MS: Data-dependent acquisition of the top 5 most intense ions.
 - Collision Energy: Normalized collision energy of 30.

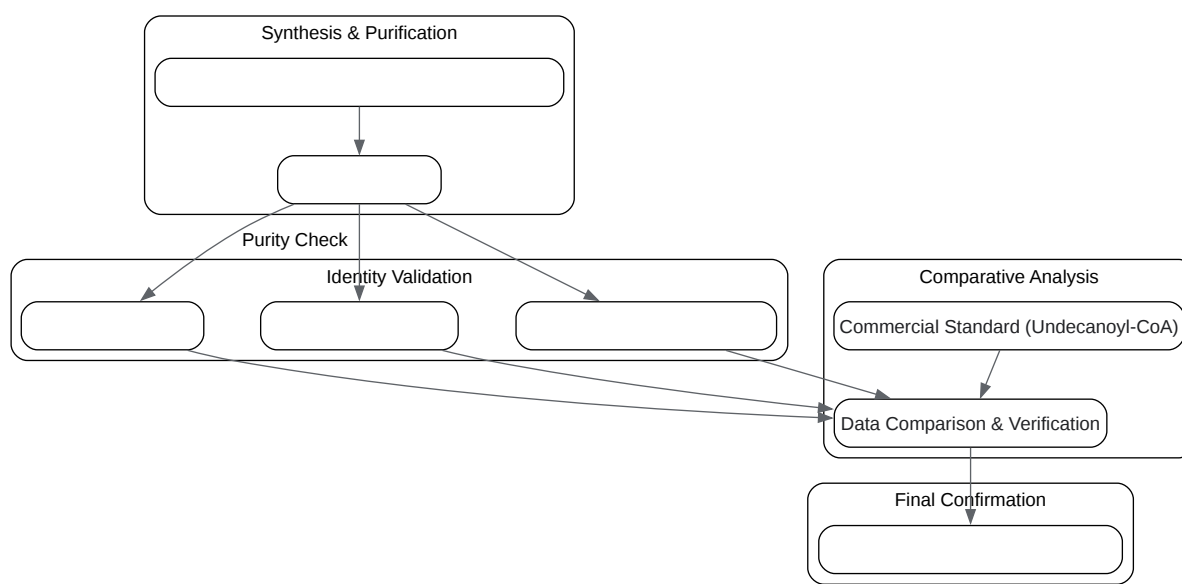
Protocol 2: NMR Spectroscopy

- Sample Preparation: Dissolve 5 mg of the sample in 0.5 mL of Deuterium Oxide (D₂O).
- ¹H NMR Acquisition:
 - Spectrometer: 500 MHz NMR spectrometer.

- Pulse Sequence: zg30.
- Number of Scans: 128.
- Temperature: 298 K.
- ¹³C NMR Acquisition:
 - Spectrometer: 125 MHz NMR spectrometer.
 - Pulse Sequence: zgpg30.
 - Number of Scans: 1024.
 - Temperature: 298 K.

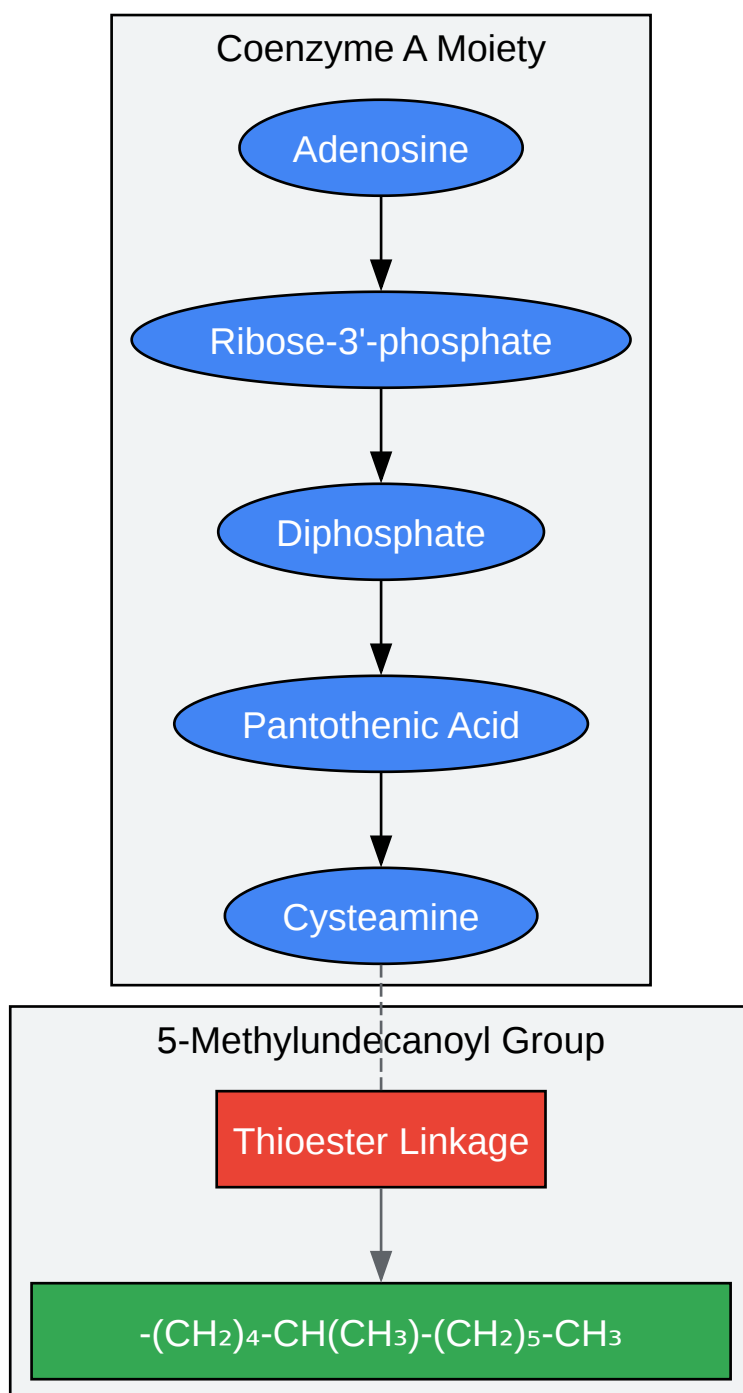
Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the validation process and the key structural components of **5-Methylundecanoyl-CoA**.



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Figure 1. Workflow for the validation of synthetic **5-Methylundecanoyl-CoA**.



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Figure 2. Key structural components of **5-Methylundecanoyl-CoA**.

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